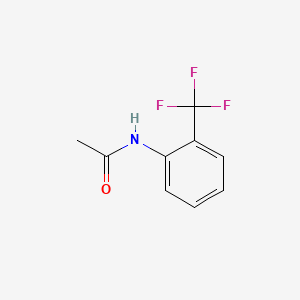

N-(2-(Trifluoromethyl)phenyl)acetamide

Description

The exact mass of the compound N-(2-(Trifluoromethyl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88329. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-(Trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6(14)13-8-5-3-2-4-7(8)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDTZGRSCDEKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187971 | |

| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

344-62-7 | |

| Record name | N-[2-(Trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(2-(trifluoromethyl)phenyl)acetamide

This technical guide details the physicochemical properties, synthesis, and structural characteristics of N-(2-(trifluoromethyl)phenyl)acetamide , a critical intermediate in medicinal chemistry and agrochemical development.

Executive Summary

N-(2-(trifluoromethyl)phenyl)acetamide (also known as 2'-Trifluoromethylacetanilide ) is a fluorinated amide derivative used extensively as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and kinase inhibitors.[1] Its core value lies in the ortho-trifluoromethyl (

Chemical Identity & Structure

The compound consists of an acetamide moiety attached to a phenyl ring substituted at the ortho position with a trifluoromethyl group.[1][2]

| Parameter | Detail |

| IUPAC Name | |

| Common Synonyms | 2'-Trifluoromethylacetanilide; |

| CAS Registry Number | 344-62-7 |

| Molecular Formula | C |

| Molecular Weight | 203.16 g/mol |

| SMILES | CC(=O)Nc1ccccc1C(F)(F)F |

| InChI Key | OXDTZGRSCDEKGO-UHFFFAOYSA-N |

3D Conformational Analysis (The "Ortho-Effect")

The presence of the bulky

-

Reduced Conjugation: The lone pair on the nitrogen is less effectively delocalized into the aromatic

-system, potentially increasing the reactivity of the amide bond compared to unsubstituted acetanilide. -

Solubility Modulation: The disruption of planar stacking reduces the lattice energy, influencing the melting point and solubility profile.

Physicochemical Properties

The following data represents validated experimental and predicted values essential for formulation and handling.

| Property | Value | Context/Significance |

| Physical State | Solid (Crystalline) | White to off-white needles or powder. |

| Melting Point | 94 – 96 °C | Distinctly lower than acetanilide (114 °C) due to steric disruption of crystal packing. |

| Boiling Point | ~296 °C (at 760 mmHg) | High boiling point indicates strong intermolecular hydrogen bonding despite the steric twist. |

| LogP (Octanol/Water) | 1.17 | Moderately lipophilic. The |

| Water Solubility | Low (~5.5 | Poor aqueous solubility requires organic co-solvents (DMSO, Methanol) for biological assays. |

| pKa (Amide NH) | ~12.8 (Predicted) | The electron-withdrawing |

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how the structural features of the molecule dictate its physical behaviors.

Figure 1: Causal relationship between the trifluoromethyl substitution and observed physicochemical properties.

Synthesis & Characterization Protocol

Objective: Synthesis of N-(2-(trifluoromethyl)phenyl)acetamide via acetylation of 2-aminobenzotrifluoride.

Reaction Scheme

Experimental Workflow

This protocol prioritizes purity and yield, utilizing acetic anhydride as both reagent and solvent to drive the equilibrium.

Figure 2: Step-by-step synthesis workflow for high-purity isolation.

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (3 volumes).

-

Addition: Slowly add acetic anhydride (1.2 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (~118°C) for 2–3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).

-

Workup: Cool the mixture to room temperature and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid and wash extensively with cold water to remove residual acid.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

-

Drying: Dry under vacuum at 45°C for 6 hours.

Spectral Validation

To verify the identity of the synthesized compound, compare against these characteristic signals:

-

H NMR (400 MHz, DMSO-

-

2.05 (s, 3H, -CH

-

7.40 – 7.75 (m, 4H, Ar-H ): Aromatic protons. Look for the downfield shift of the proton adjacent to the

- 9.50 (br s, 1H, -NH ): Amide proton, typically broad and downfield due to H-bonding.

-

2.05 (s, 3H, -CH

-

IR Spectroscopy (ATR):

- (N-H stretch).

- (C=O amide I band).

- (C-F stretch).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a chemical fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

References

-

Sigma-Aldrich. N-(2-(Trifluoromethyl)phenyl)acetamide Product Sheet. CAS 344-62-7.[1][3][4] Link

-

Stenutz, R. Chemo-physical properties of 2'-trifluoromethylacetanilide. Link

-

Thermo Fisher Scientific. Safety Data Sheet: 2'-(Trifluoromethyl)acetanilide. Link

-

ChemicalBook. CAS 344-62-7 Technical Data. Link

Sources

FTIR Analysis of N-(2-(trifluoromethyl)phenyl)acetamide: A Technical Guide

Topic: FTIR Analysis of N-(2-(trifluoromethyl)phenyl)acetamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for the characterization of N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 394-62-7), a fluorinated acetanilide derivative often utilized as a bioisostere in medicinal chemistry. Unlike standard acetanilides, the presence of a bulky, electron-withdrawing trifluoromethyl (

This document details the theoretical basis of the spectral shifts, a self-validating experimental protocol, and a rigorous assignment of vibrational modes.

Part 1: Structural Context & Theoretical Basis

To accurately interpret the FTIR spectrum, one must understand the electronic and steric environment of the molecule.

Structural Analysis

The molecule consists of an acetamide moiety (

-

Electronic Effect (Inductive

): The-

Spectral Consequence: The C=O bond retains more "double bond" character compared to unsubstituted acetanilide, typically shifting the Amide I band to a higher frequency .

-

-

Steric Effect (Ortho-Substitution): The bulky

group forces the amide group out of coplanarity with the phenyl ring.-

Spectral Consequence: Disruption of the conjugation system further supports the high-frequency shift of the Carbonyl stretch and may weaken intermolecular Hydrogen bonding (shifting N-H stretch to higher wavenumbers).

-

The "Fluorine Masking" Challenge

The C-F stretching vibrations (1000–1400 cm⁻¹) are among the most intense in infrared spectroscopy. In this molecule, they overlap significantly with the C-N stretching and C-C skeletal vibrations, creating a "masked" fingerprint region that requires careful deconvolution.

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility, minimizing sample preparation errors associated with KBr pellets (e.g., hygroscopicity).

Materials & Equipment

-

Spectrometer: FTIR with DTGS or MCT detector.

-

Accessory: Diamond or ZnSe ATR Crystal (Single bounce preferred for high sensitivity).

-

Reagents: HPLC-grade Isopropanol (for cleaning), Polystyrene calibration film.

Workflow Diagram

The following logic flow ensures data integrity before spectral interpretation begins.

Figure 1: Step-by-step ATR-FTIR acquisition workflow with built-in Quality Control loop.

Critical Acquisition Parameters

-

Resolution: 4 cm⁻¹ (Standard for solids; higher resolution adds noise without revealing new features for this compound).

-

Scans: Minimum 16 (to smooth out the baseline, especially in the C-F region).

-

QC Checkpoint: Verify the region between 1800–2500 cm⁻¹. Significant noise here indicates poor crystal contact (diamond absorption) or atmospheric instability (

).

Part 3: Spectral Interpretation & Data Analysis

The following table and logic map provide the definitive assignment of bands for N-(2-(trifluoromethyl)phenyl)acetamide.

Characteristic Vibrational Modes

| Functional Group | Mode Assignment | Expected Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Secondary Amide | N-H Stretch (Amide A) | 3260 – 3300 | Medium | Shifted higher than typical acetanilides (3250) due to steric hindrance reducing H-bond strength [1]. |

| Aromatic Ring | C-H Stretch | 3030 – 3070 | Weak | Diagnostic of unsaturation; often appears as a shoulder on the N-H band. |

| Amide Carbonyl | C=O[1] Stretch (Amide I) | 1665 – 1690 | Strong | Critical ID Peak. Higher frequency than acetanilide (1660) due to electron-withdrawing |

| Amide (Mixed) | N-H Bend / C-N Stretch (Amide II) | 1530 – 1560 | Strong | The "Trans-amide" band. Position is sensitive to the physical state (solid vs. solution). |

| Trifluoromethyl | C-F Stretch (Asymmetric) | 1310 – 1330 | Very Strong | The dominant feature of the fingerprint region. Broad and intense [3]. |

| Trifluoromethyl | C-F Stretch (Symmetric) | 1100 – 1150 | Strong | Often appears as a doublet or complex band mixed with C-N stretches. |

| Aromatic Ring | C-H Out-of-Plane (oop) | 750 – 770 | Strong | Characteristic of Ortho-disubstitution (1,2-substitution). |

Spectral Logic Map

Use this decision tree to confirm the identity of the compound based on spectral features.

Figure 2: Spectral decision tree for validating the presence of the Ortho-CF3 Acetanilide structure.

Part 4: Quality Control & Troubleshooting

Common Impurities

-

2-(Trifluoromethyl)aniline (Starting Material): Look for a doublet in the N-H stretching region (3300–3500 cm⁻¹) representing the primary amine.[1] The product should only have a singlet (secondary amide).

-

Acetic Acid (Byproduct): Look for a very broad O-H stretch (2500–3300 cm⁻¹) and a shifted carbonyl peak around 1710 cm⁻¹.

The "False Positive" Trap

Do not confuse the C-F stretch (1320 cm⁻¹) with the C-N stretch of the amide.

-

differentiation: The C-F stretch is typically broader and more intense than a standard C-N stretch.

-

Validation: Compare with a non-fluorinated analogue (e.g., 2-methylacetanilide). If the band at 1320 cm⁻¹ disappears, it was the C-F stretch.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text regarding Amide A shifts due to H-bonding).

-

Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313. Link

-

NIST Chemistry WebBook. (2025). Infrared Spectra of Fluorinated Acetamides. National Institute of Standards and Technology.[3] Link

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for C-F and Amide I/II assignments).

Sources

The Definitive Guide to the Mass Spectrometry of N-(2-(trifluoromethyl)phenyl)acetamide: From First Principles to Advanced Bioanalytical Applications

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of N-(2-(trifluoromethyl)phenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that govern analytical choices. We will delve into the unique fragmentation patterns imparted by the trifluoromethyl and acetamide moieties, present detailed, field-proven protocols for both qualitative and quantitative analysis, and ground our discussion in authoritative, citable references to ensure scientific integrity.

The Analytical Significance of N-(2-(trifluoromethyl)phenyl)acetamide

N-(2-(trifluoromethyl)phenyl)acetamide belongs to a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of such compounds, offering unparalleled sensitivity and structural elucidation capabilities.[1]

This guide will provide a holistic understanding of how to approach the mass spectrometric analysis of N-(2-(trifluoromethyl)phenyl)acetamide, from initial structural confirmation to robust, validated quantification in complex biological matrices.

Fundamental Principles: Ionization and Fragmentation Behavior

The mass spectrum of N-(2-(trifluoromethyl)phenyl)acetamide is dictated by the interplay of its functional groups: the aromatic ring, the amide linkage, and the electron-wielding trifluoromethyl group. The choice of ionization technique is paramount and will fundamentally alter the resulting mass spectrum.

Ionization Techniques: A Tale of Two Energies

Electron Ionization (EI): The Hard Approach for Structural Detail

Electron ionization is a high-energy, "hard" ionization technique that induces extensive fragmentation.[1] This is particularly useful for structural elucidation, as the resulting fragment ions provide a detailed "fingerprint" of the molecule. For N-(2-(trifluoromethyl)phenyl)acetamide, which is a volatile compound, gas chromatography-mass spectrometry (GC-MS) with EI is a primary technique for its analysis.

Electrospray Ionization (ESI): The Soft Touch for the Intact Molecule

In contrast, electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation and a prominent protonated molecule, [M+H]⁺. This is the method of choice for liquid chromatography-mass spectrometry (LC-MS), especially for quantitative studies where the molecular ion is the precursor for tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways

The fragmentation of N-(2-(trifluoromethyl)phenyl)acetamide is a logical cascade of events governed by the stability of the resulting ions and neutral losses.

Under Electron Ionization (EI):

The molecular ion (M⁺) of N-(2-(trifluoromethyl)phenyl)acetamide has a molecular weight of 203.16 g/mol .[2][3] Key fragmentation pathways are predicted to be:

-

Alpha-Cleavage at the Carbonyl Group: A primary fragmentation for amides is the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.

-

Loss of the Trifluoromethyl Radical: A characteristic fragmentation of trifluoromethylated compounds is the loss of the •CF3 radical, resulting in a fragment at [M-69]⁺.[1]

-

Formation of the Tropylium Ion: Fragmentation of the aromatic ring can lead to the formation of the stable tropylium ion.

A proposed fragmentation scheme under EI is presented below.

Caption: Proposed EI fragmentation of N-(2-(trifluoromethyl)phenyl)acetamide.

Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID):

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 204.17) is selected and subjected to collision-induced dissociation. The fragmentation will likely involve the same core pathways as EI, but the relative abundances of the fragment ions may differ.

-

Neutral Loss of Ketene: A common loss from the protonated molecule is the neutral loss of ketene (CH₂CO), resulting in the protonated 2-(trifluoromethyl)aniline.

-

Loss of the Trifluoromethyl Group: While less common as a primary fragmentation in ESI compared to EI, the loss of CF3 can still occur.

Below is a proposed workflow for a quantitative LC-MS/MS experiment.

Caption: Workflow for quantitative analysis by LC-MS/MS.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the analysis of N-(2-(trifluoromethyl)phenyl)acetamide. As with any analytical method, validation is crucial to ensure data quality and adherence to regulatory standards.[4][5][6]

GC-MS for Qualitative Analysis and Structural Confirmation

This protocol is designed for the initial identification and structural confirmation of N-(2-(trifluoromethyl)phenyl)acetamide.

3.1.1. Sample Preparation

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of N-(2-(trifluoromethyl)phenyl)acetamide in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

3.1.2. GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Injection Volume | 1 µL | A typical injection volume for this concentration. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching. |

| Mass Range | m/z 40-400 | To capture the molecular ion and key fragment ions. |

| Scan Rate | 2 scans/sec | Adequate for capturing chromatographic peaks. |

LC-MS/MS for Quantitative Bioanalysis in Plasma

This protocol outlines a method for the quantification of N-(2-(trifluoromethyl)phenyl)acetamide in a biological matrix, such as human plasma, and should be validated according to FDA or other relevant guidelines.[4][5][6][7]

3.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[8][9][10]

-

Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of calibration standard or quality control sample.

-

Internal Standard: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

-

Precipitation: Add 300 µL of cold acetonitrile.

-

Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm particle size | A common choice for small molecule analysis, providing good retention and peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI and aids in chromatographic separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes | A standard gradient to ensure elution and separation from matrix components. |

| Injection Volume | 5 µL | A suitable volume for sensitive analysis. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amides readily form protonated molecules in positive ESI. |

| Ion Source Temp. | 500 °C | To aid in desolvation. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |

| MRM Transitions | Analyte: Q1: 204.2 -> Q3: 162.2 (Quantifier), Q1: 204.2 -> Q3: 134.1 (Qualifier) | Specific transitions for the analyte, representing key fragmentations. The quantifier is typically the most intense and reproducible fragment. |

| IS: To be determined based on the internal standard used. | ||

| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation in the collision cell. |

Data Interpretation and Validation: Ensuring Trustworthiness

A robust analytical method is a self-validating system. For quantitative bioanalytical methods, validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[4][5][6][7] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined value to the true value and the reproducibility of the measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: A Framework for Rigorous Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of N-(2-(trifluoromethyl)phenyl)acetamide. By understanding the fundamental principles of ionization and fragmentation, and by employing robust, well-documented experimental protocols, researchers can confidently characterize and quantify this important class of molecules. The key to successful analysis lies not just in following a protocol, but in understanding the scientific rationale behind each step, ensuring data of the highest quality and integrity.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolvemMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

-

Badoud, F., Grata, E., Perrenoud, L., & Veuthey, J. L. (2009). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Journal of Mass Spectrometry, 44(4), 511–521. [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

-

Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]

-

Ray, M. S. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 26-31. [Link]

-

Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)-. In NIST Chemistry WebBook. [Link]

-

Štefanić, Z., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-7. [Link]

-

Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

-

Štefanić, Z., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook. [Link]

-

Verhoeven, H. A. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. In NIST Chemistry WebBook. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2012). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 40(11), 1681-1686. [Link]

-

Attia, K. A. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1-13. [Link]

-

Gerstel GmbH & Co. KG. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Today. [Link]

-

Pozo, O. J., et al. (2006). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(1,1'-biphenyl)-2-yl-. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025, August 7). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

-

Al-Hamdani, A. A. S., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676. [Link]

-

Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

-

Radosavljevic, A., et al. (2019). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. University of New Hampshire Scholars' Repository. [Link]

-

Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-(Trifluoromethyl)phenyl)acetamide | 344-62-7 [sigmaaldrich.com]

- 3. N-(2-(Trifluoromethyl)phenyl)acetamide | 344-62-7 [sigmaaldrich.com]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. longdom.org [longdom.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Biological Activity and Pharmacological Potential of N-(2-(trifluoromethyl)phenyl)acetamide

[1]

Executive Summary

N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 344-62-7) is a fluorinated acetanilide derivative primarily utilized as a high-value pharmacophore in medicinal chemistry.[1][2][3][4] While its intrinsic biological activity is characterized by moderate acute toxicity and metabolic hydrolysis, its structural significance lies in the ortho-trifluoromethyl group . This moiety imparts critical lipophilicity (

This guide analyzes the compound's intrinsic toxicology, its metabolic fate in mammalian systems, and its application as a potency-enhancing scaffold in drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][5][6]

The biological behavior of 2-TFMAc is dictated by the electron-withdrawing and lipophilic nature of the trifluoromethyl (-CF

| Property | Data | Significance |

| IUPAC Name | N-[2-(trifluoromethyl)phenyl]acetamide | Core Scaffold |

| CAS Number | 344-62-7 | Unique Identifier |

| Molecular Formula | C | MW: 203.16 g/mol |

| Lipophilicity (LogP) | ~2.3 - 2.8 (Predicted) | Enhanced membrane permeability vs. non-fluorinated acetanilide.[1] |

| Electronic Effect | Reduces electron density on the amide nitrogen, increasing acidity of the N-H bond. | |

| Steric Bulk | A-value ~ 2.1 | The ortho-CF |

Intrinsic Biological Activity & Toxicology[1]

Unlike complex drug molecules, the parent compound 2-TFMAc acts primarily as a pro-toxicant and metabolic substrate in isolation.[1]

Mammalian Metabolism (Rat Model)

Research indicates that 2-TFMAc undergoes rapid metabolism in mammalian systems (e.g., Sprague-Dawley rats).[1][5] It functions as a "masked" aniline. The biological half-life is governed by the stability of the amide bond against amidases.[1]

-

Primary Pathway (Hydrolysis) : The amide bond is cleaved by carboxylesterases/amidases to release 2-trifluoromethylaniline (2-TFMA) , a known toxicant.[1]

-

Secondary Pathway (Phase II Conjugation) :

-

Excretion : ~96% of the dose is recovered in urine, primarily as N-glucuronides and sulfates.[1][7][6]

Toxicology Profile

-

Acute Oral Toxicity : LD

(Mouse) = 1210 mg/kg.[8] Classified as Category 4 (Harmful if swallowed).[9] -

Mechanism of Toxicity : Likely mediated by the release of the free aniline, which can undergo bioactivation to reactive hydroxylamines (though the CF

group reduces the likelihood of quinone imine formation compared to non-fluorinated analogs).

Pharmacological Applications (Scaffold Analysis)

The N-(2-(trifluoromethyl)phenyl) moiety is a "privileged structure" in drug design.[1] It is frequently introduced to optimize ADME properties (Absorption, Distribution, Metabolism, Excretion).

Antitubercular Activity

Derivatives of 2-TFMAc, specifically 2-(3-fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide , exhibit potent activity against Mycobacterium tuberculosis H37Rv.[1]

-

Mechanism : The acetamide linker acts as a hydrogen-bond donor/acceptor network, while the o-CF

phenyl ring penetrates the lipid-rich mycobacterial cell wall.[1] -

Potency : MIC values range from 4–64

g/mL. The CF

BChE Inhibition (Alzheimer's Disease)

In the development of selective Butyrylcholinesterase (BChE) inhibitors, the 2-TFMAc scaffold serves as a hydrophobic anchor.

-

Binding Mode : The trifluoromethyl group occupies the hydrophobic pocket of the BChE active site (acyl-binding pocket), providing selectivity over Acetylcholinesterase (AChE).[1]

-

Activity : Substituted derivatives achieve IC

values in the low micromolar range (< 5

Anthelmintic Precursor

2-TFMAc is a synthetic precursor for Benzimidazole-2-carbamates .[1] Cyclization of the acetamide derivative yields benzimidazoles that disrupt microtubule polymerization in helminths.

Experimental Protocols

Protocol A: Electrochemical Synthesis of 2-TFMAc

A sustainable "Green Chemistry" approach avoiding harsh acyl chlorides.[1]

-

Reagents : 1-(Trifluoromethyl)benzene (Substrate), Acetonitrile (Solvent/Reactant), Tetrabutylammonium tetrafluoroborate (Electrolyte).[1]

-

Setup : Undivided cell with Platinum (Pt) anode and Stainless Steel cathode.

-

Conditions : Constant current (

mA/cm -

Reaction : Anodic oxidation generates a radical cation from the arene, which reacts with acetonitrile (Ritter-type reaction) to form the acetamide.[12]

-

Workup : Evaporate acetonitrile, dilute with water, extract with ethyl acetate. Purify via recrystallization (Yield ~86%).

Protocol B: Metabolic Stability Assay (Microsomal)

To determine the rate of amide hydrolysis.[1]

-

Preparation : Incubate 2-TFMAc (10

M) with Rat Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -

Activation : Add NADPH-generating system (Mg

, glucose-6-phosphate, G6PDH). -

Sampling : Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing Internal Standard (IS).[1]

-

Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor : Loss of Parent (m/z 204

fragment) and appearance of 2-trifluoromethylaniline (m/z 162).[1]

-

Visualization of Biological Pathways

Figure 1: Metabolic Fate in Mammalian Systems

This diagram illustrates the hydrolysis of the acetamide bond and subsequent Phase II conjugation events observed in rat models.

Caption: Metabolic pathway of 2-TFMAc showing hydrolysis to the aniline intermediate and subsequent Phase II detoxification.[1][12]

Figure 2: Pharmacological Scaffold Logic

This diagram details how the core structure is derivatized to target specific biological activities.

Caption: Derivatization logic of the 2-TFMAc scaffold for diverse therapeutic applications.

References

-

Metabolism in Rat : Scarfe, G. B., et al. (2003). "The metabolism of 2-trifluoromethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Electrochemical Synthesis : Barba, F., & Batanero, B. (2004). "First Aromatic Ring Acetamidation by Anodic Oxidation." Journal of Organic Chemistry. Link[1]

-

Antitubercular Derivatives : Zhang, S., et al. (2012). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives." Molecules. Link

-

Toxicology Data : Thermo Fisher Scientific. (2021).[13] "Safety Data Sheet: N-[2-(Trifluoromethyl)phenyl]acetamide." Link[1]

-

BChE Inhibition : Turk, S., et al. (2023). "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors." Scientific Reports. Link

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. georganics.sk [georganics.sk]

- 3. 3792-04-9 | 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. rat insulinoma rinm5f: Topics by Science.gov [science.gov]

- 6. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

The Emerging Role of N-(2-(trifluoromethyl)phenyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

The N-(2-(trifluoromethyl)phenyl)acetamide scaffold has garnered significant attention in medicinal chemistry as a privileged structural motif. Its unique electronic and physicochemical properties, largely influenced by the trifluoromethyl group, make it a valuable building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential applications of N-(2-(trifluoromethyl)phenyl)acetamide, with a primary focus on its role in the development of kinase inhibitors for oncology. Additionally, we will explore its emerging potential in the discovery of new antibacterial and anticonvulsant agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of the structure-activity relationships that govern the biological activity of this versatile scaffold.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The introduction of fluorine and fluorinated groups into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation. The N-(2-(trifluoromethyl)phenyl)acetamide core leverages these advantages, providing a robust framework for the development of potent and selective therapeutic agents.

This guide will delve into the key therapeutic areas where this scaffold has shown the most promise, supported by evidence from peer-reviewed literature and patent filings. We will explore the underlying mechanisms of action and provide detailed experimental workflows to empower researchers in their drug discovery efforts.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental physicochemical properties of N-(2-(trifluoromethyl)phenyl)acetamide is crucial for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C9H8F3NO | [1] |

| Molecular Weight | 203.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥98% | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| InChI Key | OXDTZGRSCDEKGO-UHFFFAOYSA-N | [1] |

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment should be used when handling this compound.

Primary Application: Kinase Inhibition in Oncology

The most significant application of the N-(2-(trifluoromethyl)phenyl)acetamide scaffold to date is in the development of kinase inhibitors for the treatment of cancer. This moiety is a key structural component of several potent inhibitors targeting kinases that are critical drivers of tumor growth and survival, such as FMS-like tyrosine kinase 3 (FLT3) and c-KIT.

Targeting FLT3-ITD in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with AML and are associated with a poor prognosis[2]. This has made FLT3-ITD a prime target for therapeutic intervention. The N-(2-(trifluoromethyl)phenyl)acetamide scaffold has been integral to the design of highly potent and selective FLT3-ITD inhibitors.

A notable example is the compound CHMFL-FLT3-335 , which incorporates the N-(2-(trifluoromethyl)phenyl)acetamide moiety. This compound has demonstrated GI50 values in the range of 30-80 nM against various FLT3-ITD mutants and exhibits significant selectivity over wild-type FLT3 and the structurally related c-KIT kinase[3].

Mechanism of Action: Derivatives of N-(2-(trifluoromethyl)phenyl)acetamide act as type II kinase inhibitors. They stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding often leads to higher selectivity compared to type I inhibitors that bind to the active conformation[4]. The trifluoromethyl group plays a crucial role by engaging in lipophilic interactions within the kinase's active site, thereby enhancing the inhibitor's potency and residence time. The inhibition of FLT3 phosphorylation leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis and cell cycle arrest in cancer cells[5].

Caption: Inhibition of FLT3-ITD signaling by N-(2-(trifluoromethyl)phenyl)acetamide derivatives.

Targeting c-KIT in Gastrointestinal Stromal Tumors (GIST)

The N-(2-(trifluoromethyl)phenyl)acetamide scaffold is also a key feature in inhibitors of the c-KIT kinase, a major driver of gastrointestinal stromal tumors (GIST). Similar to its role in FLT3 inhibitors, this moiety contributes to high potency and selectivity. The compound CHMFL-KIT-64 is a potent inhibitor of both wild-type and mutant forms of c-KIT and has demonstrated significant antitumor efficacy in preclinical models[6].

Quantitative Data on Kinase Inhibition:

| Compound | Target Kinase | IC50/GI50 (nM) | Cell Line | Reference |

| CHMFL-FLT3-335 | FLT3-ITD | 30-80 | MV4-11, MOLM-13/14 | [3] |

| Analog of CHMFL-FLT3-335 | FLT3 | 106 | - | [7] |

| Analog of CHMFL-FLT3-335 | FLT3-ITD | 0.8 | - | [7] |

| CHMFL-KIT-64 | c-KIT | <10 | GIST-T1 | [8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for assessing the inhibitory activity of N-(2-(trifluoromethyl)phenyl)acetamide derivatives against FLT3 kinase using the ADP-Glo™ Kinase Assay.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

-

FLT3 Kinase (recombinant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

N-(2-(trifluoromethyl)phenyl)acetamide derivative (test compound)

-

Kinase Assay Buffer

-

384-well white plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and ATP.

-

Kinase Reaction: To the wells of a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control). Add 2 µL of the kinase and 2 µL of the substrate/ATP mix[9].

-

Incubation: Incubate the plate at 30°C for 45 minutes[10].

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP[9].

-

Incubation: Incubate at room temperature for 40 minutes[9].

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP[2].

-

Incubation: Incubate at room temperature for 30-60 minutes[11].

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Emerging Application: Antibacterial Agents

The N-(2-(trifluoromethyl)phenyl)acetamide scaffold and its aniline precursors have shown promise as a new class of antibacterial agents. Studies have demonstrated that trifluoromethylated anilines exhibit activity against various bacterial species, including clinically relevant pathogens.

Mechanism of Action: The antibacterial mechanism of trifluoromethylated anilides is believed to involve the disruption of the bacterial cell membrane integrity. Additionally, these compounds may interfere with bacterial respiration[12]. The trifluoromethyl group's lipophilicity likely facilitates the compound's penetration of the bacterial cell wall.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent[13].

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

-

N-(2-(trifluoromethyl)phenyl)acetamide derivative

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate[4].

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[4]. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only)[5].

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[13].

Other Potential Applications: Anticonvulsant Activity

Preliminary studies have suggested that derivatives of N-phenyl-acetamide, including those with a trifluoromethylphenyl group, may possess anticonvulsant properties. These compounds have shown activity in animal models of epilepsy, such as the maximal electroshock (MES) test[14]. The exact mechanism of action is still under investigation but may involve modulation of neuronal voltage-sensitive sodium channels. Further research is needed to fully elucidate the potential of this scaffold in the development of new antiepileptic drugs.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of N-(2-(trifluoromethyl)phenyl)acetamide and its derivatives is typically achieved through standard amide bond formation reactions.

General Synthesis of N-(2-(trifluoromethyl)phenyl)acetamide

A common method involves the acylation of 2-(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis of N-(2-(trifluoromethyl)phenyl)acetamide

Materials:

-

2-(Trifluoromethyl)aniline

-

Acetic anhydride

-

A suitable solvent (e.g., toluene, acetic acid)

-

Base (optional, e.g., pyridine)

Procedure:

-

Dissolve 2-(trifluoromethyl)aniline in the chosen solvent.

-

Slowly add acetic anhydride to the solution, with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-(trifluoromethyl)phenyl)acetamide.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(2-(trifluoromethyl)phenyl)acetamide derivatives is highly dependent on their substitution pattern.

-

The Trifluoromethyl Group: The position of the -CF3 group on the phenyl ring is critical. The ortho-position, as in the core scaffold, appears to be favorable for kinase inhibition, likely due to its ability to make key interactions within the enzyme's active site.

-

The Acetamide Linker: The acetamide group serves as a crucial linker and can participate in hydrogen bonding interactions with the target protein. Modifications to this linker can significantly impact activity[15].

-

Substitutions on the Phenyl Ring: The addition of other substituents to the trifluoromethylphenyl ring can be used to fine-tune the compound's properties, such as solubility, lipophilicity, and metabolic stability. For example, the addition of a chlorine atom has been shown to be beneficial in some c-KIT inhibitors[6].

-

The "Other End" of the Molecule: The group attached to the acetamide nitrogen is a key determinant of the compound's target specificity and potency. In the case of the FLT3 and c-KIT inhibitors, this is typically a larger heterocyclic moiety that occupies the ATP-binding pocket.

Pharmacokinetics and ADME/Tox Profile

A favorable pharmacokinetic and safety profile is essential for any drug candidate. While comprehensive data for the parent N-(2-(trifluoromethyl)phenyl)acetamide is limited, studies on its more complex derivatives provide valuable insights.

-

Pharmacokinetics: Several kinase inhibitors containing this scaffold have demonstrated good oral bioavailability and favorable pharmacokinetic profiles in preclinical species, including mice, rats, and dogs[3][6].

-

ADME/Tox: In silico and in vitro ADME/Tox studies are crucial in the early stages of drug discovery to identify potential liabilities[14][16]. Key parameters to evaluate include metabolic stability, plasma protein binding, and potential for off-target toxicity.

Conclusion and Future Perspectives

The N-(2-(trifluoromethyl)phenyl)acetamide scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its prominent role in the development of potent and selective kinase inhibitors for cancer therapy is well-established. The emerging evidence of its utility in the design of antibacterial and anticonvulsant agents suggests that the full potential of this scaffold is yet to be realized.

Future research in this area should focus on:

-

Expansion to New Targets: Exploring the application of this scaffold in the design of inhibitors for other kinase targets and different enzyme classes.

-

Optimization of ADME/Tox Properties: Systematically modifying the scaffold to improve the drug-like properties of the resulting compounds.

-

Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to better understand how these compounds exert their biological effects, particularly in the context of antibacterial and anticonvulsant activities.

By leveraging the unique properties of the trifluoromethyl group and the structural versatility of the acetamide linker, the N-(2-(trifluoromethyl)phenyl)acetamide scaffold is poised to remain a significant contributor to the discovery of novel therapeutics for a wide range of diseases.

References

- Biffinger, J. C., et al. (2004). The role of fluorine in the design of pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry, 125(6), 845-856.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]

-

ACS Publications. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ACS Publications. [Link]

-

Kos, J., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Pharmaceuticals, 15(12), 1500. [Link]

-

BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. [Link]

-

Li, X., et al. (2019). Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ResearchGate. [Link]

- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.

-

Alfaro, J., et al. (2018). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

-

Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. PubMed. [Link]

-

ResearchGate. (2020). (PDF) Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. ResearchGate. [Link]

-

Al-Omar, M. A. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 10, S2423-S2429. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR). ResearchGate. [Link]

-

Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. [Link]

-

Arnold, K. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 6(11), 3047-3058. [Link]

-

de Oliveira, D. N., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

-

Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(1), 35-46. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters for drug selection. ResearchGate. [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Science.gov. [Link]

-

National Health Research Institutes. (2018). National Health Research Institutes reports development of tyrosine kinase inhibitors. Clarivate. [Link]

-

Li, J., et al. (2016). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & medicinal chemistry letters, 26(15), 3472-3477. [Link]

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

-

Cheméo. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo. [Link]

-

Veeprho. (n.d.). 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. Veeprho. [Link]

Sources

- 1. N-(2-(Trifluoromethyl)phenyl)acetamide | 344-62-7 [sigmaaldrich.com]

- 2. promega.com [promega.com]

- 3. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging N-(2-(trifluoromethyl)phenyl)acetamide in Synthetic Chemistry

Introduction: The Strategic Importance of a Fluorinated Intermediate

N-(2-(trifluoromethyl)phenyl)acetamide, a solid crystalline compound, serves as a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its strategic value is derived from the presence and specific positioning of the trifluoromethyl (-CF3) group on the phenyl ring. The -CF3 group is a well-established bioisostere for other chemical moieties and is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[3]

This guide provides an in-depth exploration of N-(2-(trifluoromethyl)phenyl)acetamide, detailing its fundamental properties, core synthetic applications, and validated protocols for its use in creating higher-value chemical entities. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to harness the unique reactivity of this versatile building block.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting.

| Property | Value | Source |

| CAS Number | 344-62-7 | [1][4] |

| Molecular Formula | C9H8F3NO | [1][5] |

| Molecular Weight | 203.16 g/mol | [1][5] |

| Physical Form | White Solid Crystalline | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a cool, dry place in a tightly sealed container. | [1][6] |

Safety and Handling:

N-(2-(trifluoromethyl)phenyl)acetamide is classified as an irritant. It is crucial to adhere to strict safety protocols when handling this compound.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[1][2]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and suitable protective clothing.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: Wash out the mouth with water and seek immediate medical aid.[6]

-

Core Synthetic Application: A Scaffold for Complex Molecules

The utility of N-(2-(trifluoromethyl)phenyl)acetamide lies in its capacity to serve as a foundational scaffold. The acetamide group provides a reactive handle for further functionalization, while the trifluoromethyl-substituted phenyl ring forms the core of many targeted molecules. Its primary applications involve serving as a precursor for halogenated intermediates and subsequent cyclization reactions to build complex heterocyclic systems.

Workflow for Key Synthetic Transformations

The following diagram illustrates the central role of N-(2-(trifluoromethyl)phenyl)acetamide as a starting point for generating more complex and functionalized intermediates.

Caption: Synthetic pathway from aniline to advanced heterocyclic structures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent functionalization of N-(2-(trifluoromethyl)phenyl)acetamide.

Protocol 1: Synthesis of N-(2-(trifluoromethyl)phenyl)acetamide

This protocol details the standard acylation of 2-(trifluoromethyl)aniline. The reaction is straightforward and provides a high yield of the desired product. The choice of a base like pyridine is to neutralize the HCl byproduct generated when using acetyl chloride, driving the reaction to completion.

Rationale: The acylation of an aniline is a fundamental transformation. Performing the reaction at a reduced temperature (0-5 °C) is critical for controlling the exothermic reaction between the amine and the highly reactive acetyl chloride, thus minimizing side product formation.

Caption: Workflow for the synthesis of the core intermediate.

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles |

| 2-(Trifluoromethyl)aniline | 161.13 | 10.0 g | 62.0 mmol |

| Acetyl Chloride | 78.50 | 5.3 mL | 74.4 mmol |

| Pyridine | 79.10 | 6.0 mL | 74.4 mmol |

| Dichloromethane (DCM) | - | 150 mL | - |

| 1M Hydrochloric Acid | - | 50 mL | - |

| Saturated NaHCO3 (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)aniline (10.0 g, 62.0 mmol) and dissolve in dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Reagents: Slowly add pyridine (6.0 mL, 74.4 mmol) to the stirred solution. Following this, add acetyl chloride (5.3 mL, 74.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(2-(trifluoromethyl)phenyl)acetamide as a white crystalline solid.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 90-98%.

Protocol 2: Synthesis of 2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide

This derivative is a valuable building block for introducing the trifluoromethylphenyl acetamide moiety into other molecules, often via nucleophilic substitution of the bromine atom.[7]

Rationale: Selective bromination at the alpha-carbon of the acetyl group is required. N-Bromosuccinimide (NBS) is often used as a source of electrophilic bromine for such reactions. Low-temperature conditions are employed to enhance selectivity and control the reaction rate.[7]

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles |

| N-(2-(trifluoromethyl)phenyl)acetamide | 203.16 | 5.0 g | 24.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 4.6 g | 25.8 mmol |

| Acetonitrile (MeCN) | - | 100 mL | - |

| Benzoyl Peroxide (BPO) | 242.23 | 60 mg | 0.25 mmol |

Procedure:

-

Setup: In a flask protected from light, dissolve N-(2-(trifluoromethyl)phenyl)acetamide (5.0 g, 24.6 mmol) in acetonitrile (100 mL).

-

Addition of Reagents: Add N-Bromosuccinimide (4.6 g, 25.8 mmol) and a catalytic amount of benzoyl peroxide (60 mg).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization or column chromatography to yield 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide.

Protocol 3: Application in Heterocycle Synthesis - Visible-Light Induced Intramolecular Radical Cyclization

This protocol provides a modern, representative example of using a derivative of the title compound to construct complex heterocyclic systems, such as 2-trifluoromethyl indoles.[8] Such reactions are highly valued for their mild conditions and high efficiency.

Rationale: Visible-light photocatalysis offers a powerful method for generating radicals under gentle conditions, avoiding harsh reagents and high temperatures.[9][10] This example illustrates a cascade reaction where a radical is generated, leading to an intramolecular cyclization to form a new ring system—a key strategy in drug discovery.[8]

General Concept:

-

Substrate Synthesis: First, a suitable precursor is synthesized from an N-(2-(trifluoromethyl)phenyl)acetamide derivative. For indole synthesis, this often involves creating an N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride.

-

Photocatalytic Cyclization: The precursor is then subjected to visible light, often in the presence of a photocatalyst, which initiates a radical cascade, forming the desired heterocyclic product.

Illustrative Reaction Scheme:

Caption: Conceptual workflow for photocatalytic synthesis of indoles.

Procedure (General Example):

-

Setup: In a reaction vial, combine the N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride substrate (0.1 mmol, 1.0 equiv), a suitable solvent (e.g., 1,2-dichloroethane, 1 mL), and a photocatalyst if required.

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Irradiation: Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp). Stir the reaction at room temperature.

-

Reaction Time: Continue irradiation for 12-24 hours, or until TLC analysis indicates full consumption of the starting material.

-

Isolation & Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the desired 2-trifluoromethyl indole product.

This approach highlights the advanced applications of N-(2-(trifluoromethyl)phenyl)acetamide derivatives in constructing valuable, highly functionalized heterocyclic cores for drug discovery programs, such as the development of novel kinase inhibitors.[11][12]

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide.

- Sigma-Aldrich. (n.d.). N-(2-(Trifluoromethyl)phenyl)acetamide.

- Benchchem. (n.d.). 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide.

- CymitQuimica. (2024). Safety Data Sheet - 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide.

- BLDpharm. (n.d.). N-(2-(Trifluoromethyl)phenyl)acetamide.

- RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization.

- ChemicalBook. (2025). 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

- University of Pretoria. (n.d.). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib.

- Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892.

- Yeung, K.-S., et al. (2010). Ortho-Arylation Using Sodium Persulfate.

- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)phenylacetamide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-[2-(Trifluoromethyl)phenyl]acetamide.

- dos Santos, F. P., & de Souza, R. O. M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 245.

- Beilstein Journal of Organic Chemistry. (2023). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles.

- MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.

- ACS Figshare. (2019). Discovery of N‑(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia.

Sources

- 1. N-(2-(Trifluoromethyl)phenyl)acetamide | 344-62-7 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 344-62-7|N-(2-(Trifluoromethyl)phenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. 2-(Trifluoromethyl)phenylacetamide | CAS 34779-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2 | Benchchem [benchchem.com]

- 8. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

Strategic Utilization of N-(2-(trifluoromethyl)phenyl)acetamide in Kinase Inhibitor Design

Executive Summary: The "Twist" and the "Anchor"

In the high-stakes arena of kinase inhibitor discovery, N-(2-(trifluoromethyl)phenyl)acetamide represents a privileged structural motif that solves two recurring medicinal chemistry challenges: conformational control and metabolic stability .